molecular formula C28H24N2O7 B2893222 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866348-64-3

2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2893222
CAS No.: 866348-64-3
M. Wt: 500.507
InChI Key: QWIIBUKLGDMKMR-UHFFFAOYSA-N
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Description

The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide is a synthetic quinoline derivative featuring a fused [1,4]dioxino ring system. Its core structure includes a benzoyl group at position 8, a ketone at position 9, and an acetamide side chain substituted with a 3,5-dimethoxyphenyl group (Figure 1). Related analogs with slight structural variations (e.g., differences in methoxy substituent positions or benzoyl modifications) are documented in the literature, such as 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide (CAS: 866348-70-1, MW: 500.5 g/mol) .

Key structural attributes include:

  • Benzoyl group: Introduces hydrophobicity and may modulate electronic properties.
  • 3,5-Dimethoxyphenyl acetamide: The methoxy groups likely improve solubility and influence steric interactions.

Properties

IUPAC Name

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-34-19-10-18(11-20(12-19)35-2)29-26(31)16-30-15-22(27(32)17-6-4-3-5-7-17)28(33)21-13-24-25(14-23(21)30)37-9-8-36-24/h3-7,10-15H,8-9,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIIBUKLGDMKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline coreThe final step involves the acylation of the quinoline derivative with 3,5-dimethoxyaniline under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Position Sensitivity: The 3,5-dimethoxyphenyl group in the target compound differs from the 2,4-dimethoxyphenyl analog . Replacement of benzoyl with 4-ethoxybenzoyl or 4-chlorobenzoyl introduces electronic and lipophilic changes, which could modulate binding to hydrophobic pockets in enzymes or receptors.

LogP Trends :

  • The 2,4-dimethoxy analog has a LogP of 3.8 , suggesting moderate hydrophobicity. Substituents like chlorine (e.g., in ) would increase LogP, while polar groups (e.g., methoxy) may balance solubility.

Biological Activity: While direct IC₅₀ data for the target compound is unavailable, related quinoline acetamides exhibit activity in kinase inhibition (e.g., BCR-ABL inhibitors ) and anticancer screening .

Biological Activity

The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structural composition that includes a quinoline core and a dioxin ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C27H22N2O5C_{27}H_{22}N_{2}O_{5}. Its structural components include:

  • Quinoline core: Known for its pharmacological properties.
  • Dioxin ring: Contributes to its reactivity and potential biological interactions.
  • Benzoyl and methoxy groups: These substitutions may enhance solubility and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core: Achieved through a Pfitzinger reaction involving isatin derivatives.
  • Introduction of the Dioxin Ring: Cyclization reactions with suitable diols under acidic conditions.
  • Acylation: The benzoyl group is introduced using Friedel-Crafts acylation methods.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 28 µM to 48 µM depending on the specific analogs tested .
CompoundCell LineIC50 (µM)
6BrCaQPC-328
3aMDA-MB-23137
4eMDA-MB-23138

These findings suggest that the compound's mechanism may involve inhibition of heat shock proteins (Hsp90), which are crucial for cancer cell survival and proliferation.

Case Studies

  • Study on Quinoline Derivatives:
    A study focusing on quinoline-based compounds highlighted their ability to downregulate Hsp90 client proteins and induce apoptosis in breast cancer cells. The findings suggest that modifications to the quinoline structure could enhance efficacy against tumors while minimizing toxicity to normal cells .
  • In Vivo Studies:
    In vivo studies using animal models have shown that certain analogs of quinoline derivatives can significantly reduce tumor size without adverse effects on healthy tissues. These studies are crucial for establishing the safety profile and therapeutic window of such compounds.

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